4-Piperazin-1-ylbenzenesulfonamide
Overview
Description
4-Piperazin-1-ylbenzenesulfonamide is a chemical compound that has attracted significant scientific attention due to its various physical and chemical properties. It is used for industrial and scientific research purposes .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-fluorobenzenesulfonamide with piperazine in water at 100°C for 24 hours .Molecular Structure Analysis
The molecular formula of this compound is C10H15N3O2S. It is an organo-sulphur compound containing the -SO2NH2 and/or -SO2NH- group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 241.31 g/mol . Other physical and chemical properties such as solubility, density, boiling point, and vapor pressure are not explicitly mentioned in the available literature.Scientific Research Applications
1. Antagonistic Properties in Serotonin Receptors
Research indicates that certain derivatives of 4-Piperazin-1-ylbenzenesulfonamide, such as N-(2,5-Dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134), have been identified as potent and selective antagonists of the 5-HT6 serotonin receptor. These compounds have shown promise in preclinical evaluations for various neurological functions and disorders (Bromidge et al., 2001) (Stean et al., 2002).
2. Carbonic Anhydrase Inhibitory Action
Compounds containing this compound have been found to be effective inhibitors of certain human carbonic anhydrase isoforms. This characteristic makes them potentially useful in the treatment of conditions like epilepsy and other disorders (Mishra et al., 2017) (Congiu et al., 2015).
3. Antimicrobial and Antitubercular Activity
Various derivatives of this compound have demonstrated potent activity against Mycobacterium tuberculosis and other bacterial pathogens, suggesting their potential use as antimicrobial agents (Murthy et al., 2021) (Patel & Telvekar, 2014).
4. Application in Corrosion Inhibition
Research has explored the use of piperidine derivatives, including those with this compound, in the inhibition of corrosion in metals. This application is significant in industrial settings for protecting materials against corrosion (Kaya et al., 2016).
5. Potential Cognitive Enhancers
Certain derivatives of this compound are being studied for their potential role as cognitive enhancers, which could be beneficial in treating cognitive impairments in various neuropsychiatric conditions (Matsuoka et al., 1993) (Hirst et al., 2006).
Safety and Hazards
According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . If ingested, the mouth should be rinsed with water, and vomiting should not be induced .
Mechanism of Action
- 4-Piperazin-1-ylbenzenesulfonamide is a chemical compound with the molecular formula C₁₀H₁₅N₃O₂S . Unfortunately, specific primary targets for this compound are not widely documented in the literature.
- Antibiotics often target specific metabolic pathways in bacteria. For instance, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which is essential for folate synthesis .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
It is known that the compound is used in proteomics research , suggesting that it may interact with proteins and other biomolecules
Cellular Effects
A related compound, ciprofloxacin, has been shown to have antibacterial activity and to accumulate in phagocytic cells It is possible that 4-Piperazin-1-ylbenzenesulfonamide may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism
Properties
IUPAC Name |
4-piperazin-1-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c11-16(14,15)10-3-1-9(2-4-10)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H2,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGDHKASBRILQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358539 | |
Record name | 4-piperazin-1-ylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121278-31-7, 170856-87-8 | |
Record name | 4-piperazin-1-ylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(piperazin-1-yl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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